molecular formula C11H9ClFNO2S2 B5366827 5-chloro-N-(2-fluorobenzyl)-2-thiophenesulfonamide

5-chloro-N-(2-fluorobenzyl)-2-thiophenesulfonamide

Cat. No. B5366827
M. Wt: 305.8 g/mol
InChI Key: SMRYRZQEPUETAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(2-fluorobenzyl)-2-thiophenesulfonamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B cells, which play a critical role in the immune system. TAK-659 has shown promising results in preclinical studies as a potential treatment for B cell malignancies, autoimmune diseases, and inflammatory disorders.

Mechanism of Action

BTK is a key enzyme involved in the signaling pathway of B cells, which play a critical role in the immune system. BTK is activated by binding to the B cell receptor (BCR), leading to downstream signaling events that promote B cell proliferation and survival. 5-chloro-N-(2-fluorobenzyl)-2-thiophenesulfonamide inhibits BTK by binding to its active site, preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
This compound has been shown to selectively inhibit BTK in B cells, leading to decreased B cell proliferation and survival. This compound also inhibits the activation of downstream signaling pathways, such as NF-κB and AKT, which are involved in B cell survival and proliferation. In preclinical studies, this compound has shown promising anti-tumor activity in B cell malignancies, as well as anti-inflammatory activity in models of autoimmune diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 5-chloro-N-(2-fluorobenzyl)-2-thiophenesulfonamide in lab experiments include its potent and selective inhibition of BTK, its ability to synergize with other targeted therapies, and its promising preclinical activity in B cell malignancies and autoimmune diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and side effects, as well as the need for further studies to determine its optimal dosing and administration.

Future Directions

For 5-chloro-N-(2-fluorobenzyl)-2-thiophenesulfonamide research include clinical trials to determine its safety and efficacy in patients with B cell malignancies and autoimmune diseases. Other potential future directions include combination therapies with this compound and other targeted therapies, as well as studies to determine its potential in other B cell-related diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in clinical settings.

Synthesis Methods

The synthesis of 5-chloro-N-(2-fluorobenzyl)-2-thiophenesulfonamide involves several steps, starting with the reaction of 2-fluorobenzylamine with 5-chlorothiophene-2-sulfonyl chloride to form the intermediate this compound. This intermediate is then treated with a series of reagents to yield the final product, this compound.

Scientific Research Applications

5-chloro-N-(2-fluorobenzyl)-2-thiophenesulfonamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound demonstrated potent and selective inhibition of BTK, leading to decreased B cell proliferation and survival. This compound also showed synergy with other targeted therapies, such as venetoclax and ibrutinib, in preclinical models of CLL and MCL.

properties

IUPAC Name

5-chloro-N-[(2-fluorophenyl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFNO2S2/c12-10-5-6-11(17-10)18(15,16)14-7-8-3-1-2-4-9(8)13/h1-6,14H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRYRZQEPUETAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNS(=O)(=O)C2=CC=C(S2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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